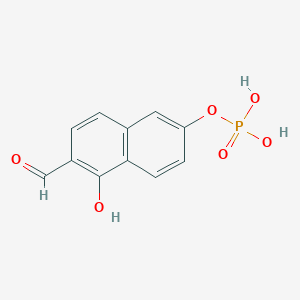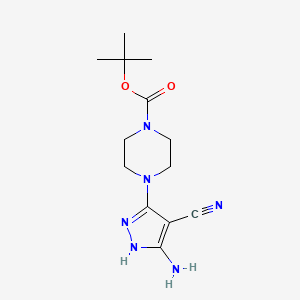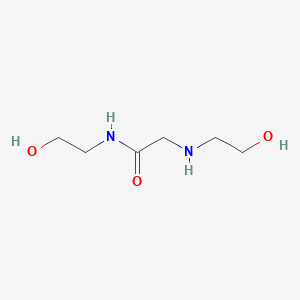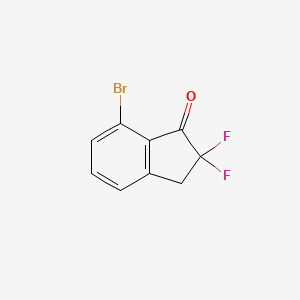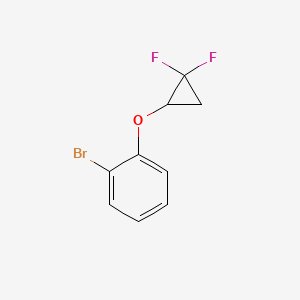
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene is an organic compound with the molecular formula C9H7BrF2O It is a derivative of benzene, where a bromine atom and a 2,2-difluorocyclopropoxy group are substituted at the 1 and 2 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene typically involves the reaction of 1-bromo-2-nitrobenzene with 2,2-difluorocyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The nitro group is then reduced to an amino group using a reducing agent like iron powder or tin chloride, followed by diazotization and subsequent substitution with a bromine source to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Products like 1-chloro-2-(2,2-difluorocyclopropoxy)benzene or 1-nitro-2-(2,2-difluorocyclopropoxy)benzene.
Nucleophilic Substitution: Products like 1-amino-2-(2,2-difluorocyclopropoxy)benzene or 1-thio-2-(2,2-difluorocyclopropoxy)benzene.
Oxidation: Products like 1-bromo-2-(2,2-difluorocyclopropoxy)quinone.
Reduction: Products like 1-bromo-2-(2,2-difluorocyclopropoxy)cyclohexane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It may serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and difluorocyclopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(2,2-difluorocyclopropyl)benzene: Similar in structure but lacks the oxygen atom in the cyclopropyl group.
1-Bromo-2-(2,2-difluorocyclopropyl)ethane: Similar in structure but has an ethane backbone instead of a benzene ring.
1-Bromo-2-(2,2-difluorocyclopropyl)propane: Similar in structure but has a propane backbone instead of a benzene ring.
Uniqueness
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene is unique due to the presence of both bromine and difluorocyclopropoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H7BrF2O |
|---|---|
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
1-bromo-2-(2,2-difluorocyclopropyl)oxybenzene |
InChI |
InChI=1S/C9H7BrF2O/c10-6-3-1-2-4-7(6)13-8-5-9(8,11)12/h1-4,8H,5H2 |
InChI-Schlüssel |
VOGDTXGMAGVKGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)OC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


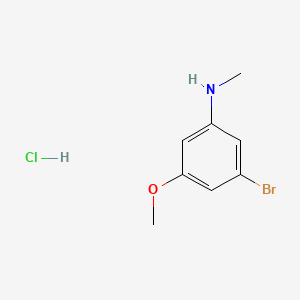
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)
![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)
